Trypacidin
Overview
Description
Trypacidin is a conidia-bound metabolite produced by the opportunistic human pathogen Aspergillus fumigatus . It is known for its antiprotozoal activity and potential role in the infection process . The biosynthetic gene cluster for trypacidin has been identified within an orphan gene cluster in A. fumigatus .
Synthesis Analysis
The genes encoding the biosynthesis enzymes of trypacidin reside within an orphan gene cluster in A. fumigatus . Genome mining identified tynC as an uncharacterized polyketide synthase with high similarity to known enzymes, whose products are structurally related to trypacidin . Gene deletion of tynC resulted in the complete absence of trypacidin production, which was fully restored when the mutant strain was complemented with the wild-type gene .Molecular Structure Analysis
Trypacidin’s formal name is (−)-4,6′-dimethoxy-6-methyl-3,4′-dioxo-spiro[benzofuran-2(3H),1′-[2,5]cyclohexadiene]-2′-carboxylic acid, methyl ester . Its molecular formula is C18H16O7 .Chemical Reactions Analysis
Trypacidin was found to be the most toxic compound among those tested, decreasing cell viability and triggering cell lysis . This toxicity was observed in the same concentration range on human bronchial epithelial cells .Physical And Chemical Properties Analysis
Trypacidin is a solid substance . Its molecular weight is 344.3 .Scientific Research Applications
1. Antagonistic Activity Against Vibrio Parahaemolyticus
- Summary of Application: Trypacidin, derived from marine Aspergillus fumigatus, has been found to have antagonistic activity against Vibrio parahaemolyticus, a pathogenic bacteria in mariculture animals . This study aimed to investigate the antagonistic activity and mode of action of trypacidin against Vibrio parahaemolyticus .
- Methods of Application: The minimal inhibitory concentration and minimal bactericidal concentration of trypacidin against V. parahaemolyticus were determined . The effects of trypacidin on cell wall permeability and integrity, cell membrane permeability, and morphological alterations were also studied .
- Results: The minimal inhibitory concentration and minimal bactericidal concentration of trypacidin against V. parahaemolyticus were 31.25 and 62.5 μg/mL, respectively . Trypacidin remarkably inhibited the growth of V. parahaemolyticus and had a strong destructive effect on cell wall permeability and integrity, cell membrane permeability, and morphological alterations .
2. Antiphagocytic Activity in Aspergillus Fumigatus
- Summary of Application: The gene cluster encoding for the biosynthesis of the conidia-bound metabolite trypacidin in Aspergillus fumigatus has been identified . Trypacidin has antiprotozoal activity and may play a role in the infection process .
- Methods of Application: A gene deletion experiment was conducted to confirm the role of the tynC gene in trypacidin production . Interaction studies were conducted between A. fumigatus conidia, wild-type and tynC knock-out, with murine alveolar macrophages MH-S .
- Results: Gene deletion of tynC resulted in the complete absence of trypacidin production, which was fully restored when the mutant strain was complemented with the wild-type gene . The tynC deletion mutant conidia were more frequently phagocytosed than those of the parental wild-type strain .
Safety And Hazards
Future Directions
With the emergence of CRISPR/Cas9-based genome editing technology, the broader exploration of industrially important secondary metabolites like trypacidin has been made possible . This advanced technique has revolutionized genetic research and enabled the exploitation and discovery of new bioactive compounds from filamentous fungi .
properties
IUPAC Name |
methyl 4,5'-dimethoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-9-5-12(22-2)15-13(6-9)25-18(16(15)20)11(17(21)24-4)7-10(19)8-14(18)23-3/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZYINVXZDQCKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C3(O2)C(=CC(=O)C=C3OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940533 | |
Record name | Methyl 4,6'-dimethoxy-6-methyl-3,4'-dioxo-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-2'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trypacidin | |
CAS RN |
1900-29-4 | |
Record name | Trypacidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1900-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro(benzofuran-2(3H),1'-(2,5)cyclohexadiene)-2'-carboxylic acid, 4,6'-dimethoxy-6-methyl-3,4'-dioxo-, methyl ester, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001900294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4,6'-dimethoxy-6-methyl-3,4'-dioxo-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-2'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.